molecular formula C21H17F3N2O2 B2539500 N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 339027-79-1

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2539500
CAS No.: 339027-79-1
M. Wt: 386.374
InChI Key: BMJSMLCTZAQCSO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-2-one core. Key structural attributes include:

  • Amide linkage: A 2-methylphenyl group is attached to the carboxamide nitrogen.
  • Benzyl substituent: The dihydropyridine nitrogen is substituted with a 3-(trifluoromethyl)benzyl group.
  • Electronic and steric effects: The trifluoromethyl (CF₃) group at the meta position of the benzyl ring enhances metabolic stability and introduces strong electron-withdrawing effects, while the ortho-methyl group on the phenyl ring balances lipophilicity and steric bulk .

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-6-2-3-10-18(14)25-19(27)17-9-5-11-26(20(17)28)13-15-7-4-8-16(12-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSMLCTZAQCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling , which is essential for forming carbon-carbon bonds in organic synthesis. Various reagents and conditions are employed to optimize yield and purity during the synthesis process.

Chemistry

The compound serves as a valuable building block in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities. Its unique structure allows for diverse chemical transformations, making it an essential component in synthetic organic chemistry.

Biology

Research has indicated that this compound may interact with various biomolecules, leading to potential biological activities. Preliminary studies suggest that it can modulate enzyme activities or receptor functions, which could be beneficial in understanding biochemical pathways.

Medicine

This compound has been explored for its therapeutic properties:

  • Anticancer Activity : Similar dihydropyridine derivatives have shown significant anticancer properties by inducing apoptosis in cancer cell lines through modulation of critical cell signaling pathways involved in survival and proliferation.
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory activity by influencing inflammatory pathways, reducing cytokine release, and modulating immune responses. This suggests possible applications in treating inflammatory diseases.

Case Studies and Research Findings

Current literature highlights several studies focusing on the biological activity of similar compounds:

  • A study published in Molecules examined new derivatives with similar structures, demonstrating their potential in modulating biological activities relevant to cancer treatment .
  • Another investigation into dihydropyridine derivatives revealed their ability to induce apoptosis in specific cancer cell lines through targeted signaling pathways .

These findings underscore the compound's potential as a candidate for further research aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

N-(2,4-Dimethoxyphenyl) Analog
  • Structure : The amide nitrogen is substituted with a 2,4-dimethoxyphenyl group instead of 2-methylphenyl.
N-(4-Methoxyphenyl) Analog
  • Structure : A para-methoxy group replaces the ortho-methyl substituent.
  • Impact : The para-methoxy group may enhance π-stacking interactions in binding pockets due to its electron-donating nature, contrasting with the steric effects of the ortho-methyl group in the target compound .
N-Methyl Analog
  • Structure : The amide nitrogen is methylated (N-methyl), and the benzyl group has a para-CF₃ substituent.
  • Impact : The smaller methyl group reduces steric hindrance, while the para-CF₃ position may alter binding interactions compared to the meta-CF₃ in the target compound .

Variations in the Dihydropyridine Core and Benzyl Substituents

AZD9668 (Alvelestat)
  • Structure : Features a pyridylmethyl group with a methanesulfonyl moiety and a pyrazole ring at the 5-position of the dihydropyridine.
  • Activity : A potent elastase inhibitor (IC₅₀ = 10 nM), highlighting the importance of the methanesulfonyl and pyrazole groups for enhanced target engagement .
Halogenated Analogs (Br/Cl Substituents)
  • Structure : N-(3-Bromo-2-methylphenyl) and N-(3-chloro-2-methylphenyl) derivatives.
  • Impact : Bromine and chlorine substituents introduce steric and electronic differences while maintaining isostructural frameworks. These halogens may influence halogen bonding in target interactions .

Structural and Physicochemical Data

Compound Name Amide Substituent CF₃ Position Molecular Weight Key Properties
Target Compound 2-methylphenyl meta 402.37 Moderate lipophilicity
N-(2,4-Dimethoxyphenyl) analog 2,4-dimethoxyphenyl meta ~402.37 Higher polarity
AZD9668 Complex substituent* meta 545.53 High elastase inhibition
N-Methyl analog Methyl para 338.78 Reduced steric hindrance

*AZD9668 substituent: [[5-(methanesulfonyl)pyridin-2-yl]methyl].

Biological Activity

N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a dihydropyridine ring, a trifluoromethyl group, and a carboxamide moiety. Its molecular formula is C21H17F3N2O2C_{21}H_{17}F_3N_2O_2, with a molecular weight of 386.37 g/mol. The IUPAC name provides insight into its structural components, which are crucial for understanding its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, leading to diverse biological effects. The exact pathways and molecular targets are under investigation, but the compound's ability to interact with specific proteins could position it as a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dihydropyridine derivatives can induce apoptosis in cancer cell lines through the modulation of cell signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. It appears to exert effects on inflammatory pathways, potentially reducing cytokine release and modulating immune responses. This activity suggests possible applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Initial investigations into related compounds have demonstrated that modifications in the molecular structure can significantly impact potency and selectivity for specific biological targets. For example, variations in substituents on the phenyl rings have been shown to influence receptor binding affinities and overall biological efficacy .

Table 1: Summary of SAR Findings

Compound VariantStructural ModificationBiological ActivityReference
Compound A2-Methyl substitutionIncreased potency
Compound BTrifluoromethyl groupEnhanced selectivity
Compound CPhenyl ring alterationReduced activity

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A study on related dihydropyridine derivatives demonstrated their ability to inhibit tumor growth in vivo models, suggesting a promising avenue for cancer therapy.
  • Case Study 2 : Research focused on inflammatory models indicated that dihydropyridine compounds could significantly reduce markers of inflammation, supporting their use in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide?

  • Methodology : Begin with nucleophilic substitution or condensation reactions. For example, reflux 2-chloronicotinic acid derivatives with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and catalytic p-toluenesulfonic acid. Monitor reaction progress via TLC and purify by crystallization from methanol . Adjust stoichiometry and reaction time to minimize byproducts like tautomeric forms.

Q. How can researchers confirm the tautomeric form (keto-amine vs. hydroxy-pyridine) of this compound?

  • Methodology : Use X-ray crystallography to resolve the crystal structure, as done for the analogous N-(3-bromo-2-methylphenyl) derivative, which confirmed the keto-amine tautomer due to intra- and intermolecular N–H⋯O hydrogen bonds . Complement with NMR spectroscopy in DMSO-d6 to observe proton environments characteristic of the lactam form.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and fluorine environments.
  • X-ray Diffraction : Resolve molecular conformation and hydrogen-bonding patterns (e.g., planar geometry with dihedral angles <10° between aromatic rings) .
  • HPLC-MS : Verify purity (>98%) and molecular weight.

Advanced Research Questions

Q. How does the π-conjugation system and substituent effects influence molecular conformation and reactivity?

  • Methodology : Perform DFT calculations to model electronic distribution and compare with crystallographic data. For the N-(3-bromo-2-methylphenyl) analog, the near-planar conformation (dihedral angle: 8.38°) and extended π-conjugation via the amide bridge enhance stability and influence redox properties . Trifluoromethyl groups may sterically hinder rotation, affecting binding to biological targets.

Q. What strategies address contradictions in observed vs. predicted byproducts during synthesis?

  • Methodology : If unexpected tautomers or regioisomers form (e.g., hydroxy-pyridine vs. keto-amine), optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired product. For example, using polar aprotic solvents like DMF can stabilize intermediates. Validate with tandem MS/MS and IR spectroscopy to track functional group transformations .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallinity and solubility?

  • Methodology : Analyze crystal packing via X-ray diffraction. The centrosymmetric dimers in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are stabilized by N–H⋯O hydrogen bonds (Table 2 in ), which reduce solubility in nonpolar solvents. Modify substituents (e.g., methyl vs. trifluoromethyl) to tune lattice energy and solubility.

Q. What role do trifluoromethyl groups play in modulating biological activity or catalytic potential?

  • Methodology : Compare structure-activity relationships (SAR) with analogs lacking the trifluoromethyl group. Use in vitro assays (e.g., enzyme inhibition) to assess potency. The electron-withdrawing nature of CF3 may enhance binding affinity to hydrophobic pockets in proteins, as seen in related dihydropyridine carboxamides .

Q. How can computational methods predict regioselectivity in substitution reactions involving this compound?

  • Methodology : Employ molecular docking or MD simulations to map reactive sites. For example, the electron-deficient pyridine ring may favor nucleophilic attack at the 4-position. Validate predictions with experimental data (e.g., regioselective bromination or nitration) .

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